molecular formula C10H13NO3 B8752309 Methyl [4-(aminomethyl)phenoxy]acetate CAS No. 132224-97-6

Methyl [4-(aminomethyl)phenoxy]acetate

Cat. No.: B8752309
CAS No.: 132224-97-6
M. Wt: 195.21 g/mol
InChI Key: RPHMGDRRIKVJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [4-(aminomethyl)phenoxy]acetate is an organic compound with the molecular formula C₁₀H₁₂NO₃ (estimated). It consists of a phenoxy group substituted with an aminomethyl (-CH₂NH₂) moiety at the para position, linked to a methyl ester of acetic acid. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents.

Properties

CAS No.

132224-97-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl 2-[4-(aminomethyl)phenoxy]acetate

InChI

InChI=1S/C10H13NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3

InChI Key

RPHMGDRRIKVJGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Aminomethyl (-CH₂NH₂) vs. Amino (-NH₂)
  • Methyl 2-(4-aminophenoxy)acetate (): Substituent: -NH₂ directly attached to the phenyl ring. Synthesis: Prepared via alkylation of 4-aminophenol with methyl 2-chloroacetate using K₂CO₃ . Properties: The ethyl analog (Ethyl 2-(4-aminophenoxy)acetate) has a melting point (m.p.) of 56–58°C and molecular weight (MW) 194.23 . Reactivity: The free -NH₂ group may participate in conjugation or hydrogen bonding, enhancing solubility in polar solvents.
  • Expected Reactivity: The aminomethyl group could facilitate nucleophilic reactions or serve as a site for further functionalization (e.g., acetylation).
Methyl (-CH₃) and Methoxy (-OCH₃) Substituents
  • Ethyl 4-methylphenoxyacetate (): Substituent: -CH₃ at the para position. Properties: MW 194.23, specific gravity 1.075–1.083, refractive index 1.499–1.506 . Applications: Used in flavoring agents or fragrances due to its ester functionality.
  • Ethyl 2-(2-methoxy-4-methylphenoxy)acetate (): Substituents: -OCH₃ and -CH₃ at ortho and para positions. Synthesis: Likely involves alkylation of substituted phenol with ethyl bromoacetate. Reactivity: Methoxy groups enhance electron density on the ring, affecting electrophilic substitution patterns.

Ester Group Variations

Compound Ester Group MW m.p. (°C) Key Properties
Methyl [4-(aminomethyl)phenoxy]acetate Methyl ~195 N/A Hypothetical higher polarity
Ethyl 2-(4-aminophenoxy)acetate Ethyl 194.23 56–58 Crystalline, reddish-brown
Dimethyl 2,2′-[1,4-phenylenebis(oxy)]diacetate Dimethyl 282.25 N/A Diester, potential polymer precursor
  • Methyl vs. Ethyl Esters : Ethyl esters generally exhibit lower melting points and higher lipophilicity compared to methyl esters due to longer alkyl chains.

Q & A

Q. What are the optimal conditions for synthesizing Methyl [4-(aminomethyl)phenoxy]acetate, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves esterification and etherification steps. A common approach includes refluxing intermediates (e.g., 4-(aminomethyl)phenol derivatives) with methyl glyoxylate or chloroacetic acid derivatives in methanol, catalyzed by concentrated sulfuric acid (1–4 hours, 60–80°C) . Yields can be enhanced by using anhydrous solvents, controlled stoichiometry (1:1.2 molar ratio of phenol to ester), and post-reaction purification via recrystallization (ethanol/water mixtures) . For example, reports a 72% yield for a similar esterification using sulfuric acid.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ester linkage (δ 3.7–4.2 ppm for methyl ester) and aminomethyl group (δ 2.8–3.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
  • IR Spectroscopy : Peaks at 1730–1750 cm1^{-1} (ester C=O) and 3300–3500 cm1^{-1} (N-H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+^+ at m/z 224.092) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies show degradation accelerates under alkaline conditions (pH > 8) due to ester hydrolysis. At pH 7.4 (physiological buffer), the compound retains >90% stability for 24 hours at 25°C, but degrades to 4-(aminomethyl)phenoxyacetic acid at 37°C (half-life ~12 hours) . Storage recommendations include inert atmospheres (N2_2) and temperatures ≤ -20°C .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition : Use liver microsomal assays (e.g., cytochrome P450 isoforms) with probe substrates (e.g., CYP3A4 with midazolam) to assess metabolic interactions .
  • Cellular Uptake : Radiolabeled analogs (e.g., 14^{14}C-methyl) in HEK293 or HepG2 cells, measuring intracellular accumulation via scintillation counting .

Advanced Research Questions

Q. What metabolic pathways are implicated in the biotransformation of this compound, and how do hydroxylation sites influence toxicity?

  • Methodological Answer : Phase I metabolism involves hepatic CYP2D6-mediated O-demethylation, forming 4-(aminomethyl)phenoxyacetic acid, which undergoes Phase II glucuronidation. Hydroxylation at the para-position (vs. ortho) reduces reactive metabolite formation (e.g., quinone imines), as shown in microsomal studies using LC-MS/MS . Toxicity correlates with unsubstituted aromatic positions; blocking these with methyl groups decreases oxidative stress in hepatocytes .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electrophilic susceptibility at the ester carbonyl (Mulliken charge: +0.32 e) and aminomethyl group (-0.18 e). Molecular docking (AutoDock Vina) predicts binding to serine hydrolases (e.g., cholinesterase, ΔG = -8.2 kcal/mol), validated by kinetic assays .

Q. What strategies enable regioselective modification of the aminomethyl group without ester cleavage?

  • Methodological Answer :
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) to shield the amine during reactions (e.g., acylation with succinic anhydride). Deprotect with TFA/DCM (1:4 v/v) .
  • Mild Conditions : Perform reactions at 0–5°C with NaHCO3_3 buffer to minimize hydrolysis. For example, achieved 85% yield in acylation using ethyl chloroformate and triethylamine .

Q. What advanced techniques resolve structural ambiguities in degradation products?

  • Methodological Answer :
  • LC-HRMS/MS : Fragmentation patterns distinguish hydrolyzed products (e.g., m/z 180.066 for 4-(aminomethyl)phenoxyacetic acid vs. m/z 224.092 for parent) .
  • 2D NMR : NOESY confirms spatial proximity of aromatic protons to the ester group, ruling out isomerization .

Q. How should researchers address contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

  • Methodological Answer : Variability arises from solvent purity (anhydrous vs. technical grade) and catalyst choice (H2_2SO4_4 vs. p-TsOH). Replicate high-yield protocols (e.g., ’s 72% with H2_2SO4_4/methanol) and optimize via Design of Experiments (DoE) to identify critical factors (e.g., reaction time, temperature) .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

  • Methodological Answer :
  • Rodent Studies : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS show Cmax_{max} = 1.2 µg/mL at 1 hour and t1/2_{1/2} = 3.5 hours .
  • Tissue Distribution : Use whole-body autoradiography with 14^{14}C-labeled compound to assess accumulation in liver and kidneys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.